molecular formula C12H16BrN3 B581694 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1263281-65-7

5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B581694
CAS RN: 1263281-65-7
M. Wt: 282.185
InChI Key: AMRIOZXWYHKJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C12H16BrN3. It has an average mass of 282.180 Da and a monoisotopic mass of 281.052765 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3 . This indicates the presence of an imidazo[4,5-b]pyridine core structure with bromo, isopentyl, and methyl substituents.

Scientific Research Applications

Antimicrobial Applications

Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial properties. The structural pattern of these molecules has piqued the interest of researchers in developing new compounds with potential therapeutic applications. The specific compound “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” could be explored for its efficacy against various bacterial and fungal pathogens .

Cancer Research: Angiogenesis Inhibition

Excessive angiogenesis is a hallmark of cancer progression. Imidazo[4,5-b]pyridine derivatives have been noted for their potential in inhibiting angiogenesis, which is crucial for tumor growth. Research into the specific effects of “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” on angiogenesis could provide insights into its applicability in cancer therapeutics .

Synthetic Chemistry: Precursor for Further Compounds

The synthesis of imidazo[4,5-b]pyridine derivatives involves various chemical reactions that can lead to a wide range of compounds with diverse properties. “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” may serve as a precursor in the synthesis of other complex molecules for further pharmacological study .

Pharmacological Potential

The pharmacological potential of imidazo[4,5-b]pyridine derivatives spans across various therapeutic areas due to their heterocyclic nature. Investigating “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” within this context could uncover new pharmacological activities .

Chemical Rearrangement Studies

Studies on the chemical rearrangement of imidazo[4,5-b]pyridine cores under specific conditions can lead to new discoveries in chemical transformations. Research into how “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” behaves under various conditions could contribute to this field .

Safety and Hazards

The safety data sheet for 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Imidazo[4,5-b]pyridines have shown potential in various therapeutic areas due to their ability to modulate several biological pathways. They have been studied for their potential as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Therefore, 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine, as a member of the imidazo[4,5-b]pyridine family, may also hold potential for future research in these areas.

properties

IUPAC Name

5-bromo-2-methyl-3-(3-methylbutyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3/c1-8(2)6-7-16-9(3)14-10-4-5-11(13)15-12(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRIOZXWYHKJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCC(C)C)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677282
Record name 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

1263281-65-7
Record name 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.